molecular formula C12H11IN2O4S2 B2957041 N1-(4-iodophenyl)benzene-1,4-disulfonamide CAS No. 135202-64-1

N1-(4-iodophenyl)benzene-1,4-disulfonamide

Cat. No.: B2957041
CAS No.: 135202-64-1
M. Wt: 438.25
InChI Key: WZYFLHODTSODRF-UHFFFAOYSA-N
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Description

N1-(4-iodophenyl)benzene-1,4-disulfonamide is a versatile chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is used in various fields, including medicinal chemistry and materials science, making it an indispensable tool for developing innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-iodophenyl)benzene-1,4-disulfonamide typically involves the reaction of 4-iodoaniline with benzene-1,4-disulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-iodophenyl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or electrophiles like bromine. Conditions typically involve solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used. Conditions vary depending on the desired product.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used in coupling reactions. Solvents like toluene or ethanol are common, with reactions typically conducted under an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N1-(4-iodophenyl)benzene-1,4-disulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activity. It serves as a building block for designing drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates used in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-iodophenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N1-(4-iodophenyl)benzene-1,4-disulfonamide can be compared with other similar compounds, such as:

    N1-(4-bromophenyl)benzene-1,4-disulfonamide: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

    N1-(4-chlorophenyl)benzene-1,4-disulfonamide: Contains a chlorine atom instead of iodine. This compound may have different chemical properties and applications.

    N1-(4-fluorophenyl)benzene-1,4-disulfonamide: Features a fluorine atom, which can significantly alter the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its iodine atom, which can participate in specific reactions and interactions not possible with other halogens. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-(4-iodophenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O4S2/c13-9-1-3-10(4-2-9)15-21(18,19)12-7-5-11(6-8-12)20(14,16)17/h1-8,15H,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYFLHODTSODRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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